(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

Catalog No.
S672911
CAS No.
464930-76-5
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)prop...

CAS Number

464930-76-5

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid

IUPAC Name

(3R)-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1

InChI Key

XICHKLMIOJEDAM-GFCCVEGCSA-N

SMILES

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

Synthesis of Peptides and Proteins:

This compound serves as a valuable building block in the synthesis of peptides and proteins due to the presence of a protected amine group ("Boc") and a chiral center. The "Boc" group can be selectively removed under specific conditions, allowing for the formation of peptide bonds with other amino acids. This approach is crucial in the development of novel therapeutic peptides and the study of protein structure and function [, ].

Chiral Asymmetry Studies:

Due to its well-defined stereochemistry (R configuration), (R)-3-((tert-Butoxycarbonyl)amino)-3-(m-tolyl)propanoic acid can be employed in studies investigating chiral asymmetry. This property allows researchers to differentiate between enantiomers (mirror image molecules) and understand their interactions with other chiral molecules in various systems [, ].

Development of Asymmetric Catalysts:

The chiral backbone of this molecule holds potential for the design and development of asymmetric catalysts. These catalysts are crucial in promoting stereoselective reactions, favoring the formation of one enantiomer over the other. This has significant implications in the synthesis of pharmaceuticals and other chiral compounds with desired biological activity [, ].

XLogP3

2.3

Wikipedia

Boc-3-Methyl-L-beta-phenylalanine

Dates

Modify: 2023-08-15

Explore Compound Types